molecular formula C7H11NO3 B1387911 Ethyl 5-oxopyrrolidine-3-carboxylate CAS No. 60298-18-2

Ethyl 5-oxopyrrolidine-3-carboxylate

Cat. No.: B1387911
CAS No.: 60298-18-2
M. Wt: 157.17 g/mol
InChI Key: QWMPXTNXXREMCK-UHFFFAOYSA-N
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Description

Ethyl 5-oxopyrrolidine-3-carboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is also known as 2-oxo-pyrrolidine-4-carboxylic acid ethyl ester. This compound is characterized by a five-membered pyrrolidine ring with a keto group at the 5-position and an ester group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

Ethyl 5-oxopyrrolidine-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with enzymes such as esterases, which hydrolyze the ester bond to produce 5-oxopyrrolidine-3-carboxylic acid. This interaction is essential for the compound’s metabolic processing and its subsequent involvement in various biochemical pathways .

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). The compound can modulate gene expression by acting as a precursor for other bioactive molecules, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases to produce 5-oxopyrrolidine-3-carboxylic acid, which can then enter various biochemical pathways. The compound’s metabolism involves interactions with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its enzymatic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for the compound’s role in cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia or an amine to form the corresponding pyrrolidine derivative. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials, such as ethyl acetoacetate and ammonia, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then isolated and purified using techniques like distillation, crystallization, or extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

ethyl 5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMPXTNXXREMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661339
Record name Ethyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60298-18-2
Record name Ethyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 5-oxopyrrolidine-3-carboxylate in the context of the provided research?

A1: While this compound is mentioned as a constituent in one of the research papers, it is not the primary focus of the study. [] The paper investigates the antifungal properties of Lactiplantibacillus plantarum 124 and identifies various compounds present in its cell-free supernatants (CFSs). This compound is detected among these compounds but at a low relative amount (1.84%). [] The research primarily focuses on the antifungal effects of lactic acid and acetic acid, which are the major components of the CFSs.

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